1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine

説明

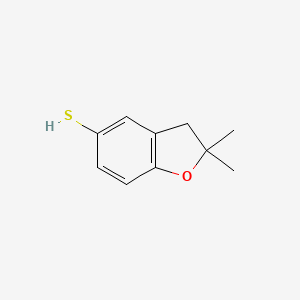

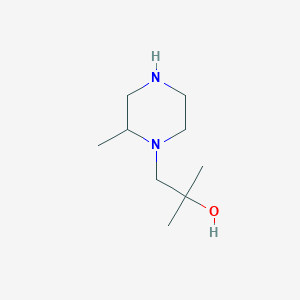

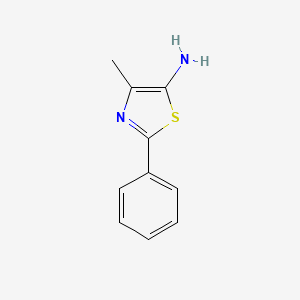

1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine is a chemical compound with the molecular formula C10H13ClN2OS and a molecular weight of 244.74 g/mol . It is typically available in an oil form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClNO3S/c12-9-2-1-8(17-9)10(14)13-5-3-7(4-6-13)11(15)16/h1-2,7H,3-6H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.科学的研究の応用

Catalytic Systems and Bond Formation Recent developments in recyclable copper catalyst systems highlight the potential use of compounds like 1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine in C-N bond-forming cross-coupling reactions. These systems facilitate reactions between various amines, including piperidine, and aryl halides, indicating their significance in organic synthesis and potential commercial exploitation due to their recyclability and efficiency in catalyst optimization (Kantam et al., 2013).

Central Nervous System (CNS) Drug Synthesis Functional chemical groups, including those found in 1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine, are identified as lead molecules for synthesizing compounds with potential CNS activity. The presence of heteroatoms such as nitrogen (N) and sulfur (S) in these compounds forms the largest class of organic compounds with effects on the CNS, ranging from depression to euphoria and convulsion. This insight underscores the importance of such compounds in the development of novel CNS-acting drugs (Saganuwan, 2017).

Spectroscopic and Structural Properties The synthesis and exploration of novel substituted thiazolidinones involving reactions with amines, such as piperidine derivatives, elucidate the versatility of these compounds in generating structurally diverse and potentially bioactive molecules. High-resolution spectroscopic techniques and calculations provide valuable insights into the conformation and properties of the resulting products, contributing to the broader field of heterocyclic chemistry (Issac & Tierney, 1996).

Dopamine D2 Receptor Ligands Compounds with structures related to 1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine play a crucial role in developing ligands for dopamine D2 receptors, which are pivotal in treating neuropsychiatric disorders. The structure-activity relationship studies highlight specific moieties critical for D2R affinity, underscoring the potential therapeutic applications of these compounds in treating schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

Reductive Amination and Amine Synthesis Reductive amination processes, involving aldehydes or ketones with amines, underscore the importance of compounds like 1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine in synthesizing primary, secondary, and tertiary alkyl amines. These compounds are key in pharmaceuticals, agrochemicals, and materials, with recent advancements highlighting the use of hydrogen as an attractive reducing agent for large-scale synthesis due to its efficiency and environmental benefits (Irrgang & Kempe, 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

(4-aminopiperidin-1-yl)-(5-chlorothiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2OS/c11-9-2-1-8(15-9)10(14)13-5-3-7(12)4-6-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOPHIOZUGENKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(azepan-1-yl)ethyl]cyclobutanamine](/img/structure/B1428008.png)

![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid](/img/structure/B1428011.png)

amino}butanoate](/img/structure/B1428012.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate](/img/structure/B1428013.png)

![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)